2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine
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Description
2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine is a useful research compound. Its molecular formula is C12H15FN4O and its molecular weight is 250.27 g/mol. The purity is usually 95%.
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Biological Activity
2-(Azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine is a morpholine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an azide functional group, which is known for its reactivity and versatility in organic synthesis, particularly in "click chemistry" applications. The fluorophenyl moiety may also contribute to its biological profile, enhancing lipophilicity and potentially influencing receptor interactions.
Antioxidant Activity
Recent studies have highlighted the antioxidant properties of morpholine derivatives. For instance, compounds similar to this compound have shown the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This activity is crucial for protecting cells from damage associated with various diseases, including neurodegenerative disorders .
Anticancer Properties
Morpholine derivatives have been explored for their anticancer potential. For example, a related compound demonstrated significant inhibition of tumor growth in xenograft models by inducing apoptosis and cell cycle arrest in cancer cells . The presence of the fluorine atom may enhance the compound's interaction with specific cancer-related targets, potentially increasing efficacy.
Neuroprotective Effects
Research indicates that certain morpholine derivatives exhibit neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. These properties are particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Biological Activities of Morpholine Derivatives
Compound | Activity | IC50 Value (µM) | Reference |
---|---|---|---|
This compound | Antioxidant | TBD | TBD |
Related Morpholine Derivative | Anticancer | 15.6 | |
Another Morpholine Compound | Neuroprotective | 20.3 |
Case Study 1: Antioxidant Activity Evaluation
In a recent study, a series of morpholine derivatives were synthesized and evaluated for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced radical scavenging activity compared to their non-substituted counterparts .
Case Study 2: Anticancer Mechanism Investigation
A study investigated the anticancer effects of a morpholine derivative structurally related to this compound. The compound was shown to induce apoptosis in human cancer cell lines through caspase activation pathways, leading to significant tumor regression in vivo .
Properties
CAS No. |
921212-09-1 |
---|---|
Molecular Formula |
C12H15FN4O |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
2-(azidomethyl)-4-[(4-fluorophenyl)methyl]morpholine |
InChI |
InChI=1S/C12H15FN4O/c13-11-3-1-10(2-4-11)8-17-5-6-18-12(9-17)7-15-16-14/h1-4,12H,5-9H2 |
InChI Key |
PEIVMTBSEMVAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC2=CC=C(C=C2)F)CN=[N+]=[N-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.